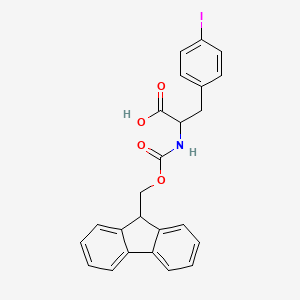![molecular formula C38H50N6O5 B12816396 N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide](/img/structure/B12816396.png)
N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Saquinavir is a synthetic peptide analog that belongs to the class of HIV protease inhibitors. It was the first protease inhibitor approved by the FDA in 1995 and is marketed under the brand names Invirase and Fortovase . Saquinavir is primarily used in combination with other antiretroviral agents to treat human immunodeficiency virus (HIV) infection . By inhibiting the HIV protease enzyme, saquinavir prevents the maturation of viral particles, thereby reducing the viral load in patients .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of saquinavir involves multiple steps, starting from the preparation of key intermediates. One of the methods includes the reaction of (1S, 2S)-(1-benzyl-3-chloro-2-hydroxypropyl) tert-butyl carbamate with methylsulfonyl chloride in the presence of triethylamine and methylbenzene under a nitrogen atmosphere. This intermediate is then subjected to further reactions, including methyl sulfonylation, reaction with metallic acetate, and epoxidation to yield the final product .
Industrial Production Methods: Industrial production of saquinavir typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as differential scanning calorimetry (DSC), powder X-ray diffraction (PXRD), and Fourier transform infrared spectroscopy (FT-IR) for characterization and quality control .
Análisis De Reacciones Químicas
Types of Reactions: Saquinavir undergoes various chemical reactions, including:
Oxidation: Saquinavir can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the saquinavir molecule.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the saquinavir molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
Saquinavir has a wide range of scientific research applications, including:
Mecanismo De Acción
Saquinavir exerts its effects by inhibiting the HIV protease enzyme, which is essential for the cleavage of polyproteins into functional viral proteins. By binding to the active site of the protease, saquinavir prevents the maturation of viral particles, rendering them non-infectious . This inhibition reduces the viral load in patients and helps manage HIV infection .
Comparación Con Compuestos Similares
Ritonavir: Another HIV protease inhibitor often used in combination with saquinavir to enhance its bioavailability.
Indinavir: Similar in structure and function, used to inhibit HIV protease.
Nelfinavir: Also an HIV protease inhibitor with a similar mechanism of action.
Uniqueness of Saquinavir: Saquinavir was the first protease inhibitor approved for HIV treatment, marking a significant milestone in antiretroviral therapy. Its unique structure and binding affinity to the HIV protease enzyme set it apart from other inhibitors. Additionally, saquinavir’s combination with ritonavir significantly enhances its bioavailability and therapeutic efficacy .
Propiedades
Fórmula molecular |
C38H50N6O5 |
|---|---|
Peso molecular |
670.8 g/mol |
Nombre IUPAC |
N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide |
InChI |
InChI=1S/C38H50N6O5/c1-38(2,3)43-37(49)32-20-26-14-7-8-15-27(26)22-44(32)23-33(45)30(19-24-11-5-4-6-12-24)41-36(48)31(21-34(39)46)42-35(47)29-18-17-25-13-9-10-16-28(25)40-29/h4-6,9-13,16-18,26-27,30-33,45H,7-8,14-15,19-23H2,1-3H3,(H2,39,46)(H,41,48)(H,42,47)(H,43,49)/t26-,27+,30-,31?,32-,33+/m0/s1 |
Clave InChI |
QWAXKHKRTORLEM-PKPDSSKHSA-N |
SMILES isomérico |
CC(C)(C)NC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2CN1C[C@H]([C@H](CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O |
SMILES canónico |
CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1H-Benzo[d]imidazol-2-yl)-N-methylhydroxylamine](/img/structure/B12816323.png)
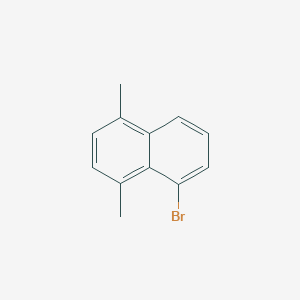

![N-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7-carboxamide](/img/structure/B12816333.png)
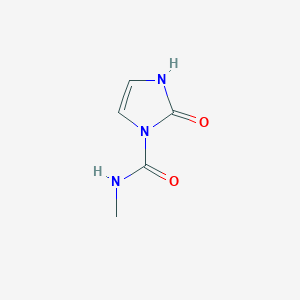
![N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid](/img/structure/B12816342.png)

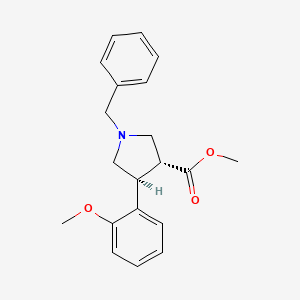
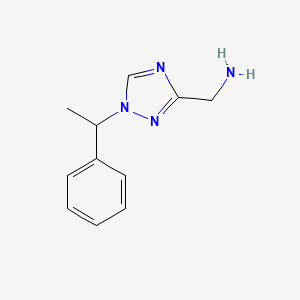
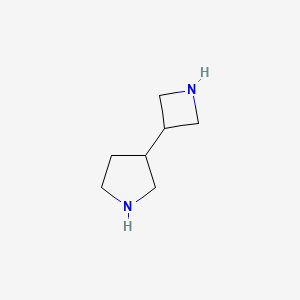

![2-amino-1-ethyl-1H-benzo[d]imidazol-5-ol](/img/structure/B12816386.png)
![(4'(Tert-butyl)-[1,1'-biphenyl]-3-yl)boronicacid](/img/structure/B12816401.png)
